molecular formula C19H21ClN4O4S B12171234 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12171234
M. Wt: 436.9 g/mol
InChI Key: LFRVZSJMZOZSTH-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety with a tetrahydropyridazine ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and tetrahydropyridazine intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the tetrahydropyridazine ring can be formed via cyclization reactions involving appropriate precursors. The final step involves coupling these intermediates under specific reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes involving indole or pyridazine derivatives.

    Medicine: The compound could be investigated for its pharmacological properties, such as potential anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the indole moiety might interact with serotonin receptors, while the pyridazine ring could inhibit certain enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide stands out due to its unique combination of an indole and a tetrahydropyridazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C19H21ClN4O4S

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H21ClN4O4S/c20-14-2-1-13-5-8-23(17(13)11-14)9-7-21-19(26)16-3-4-18(25)24(22-16)15-6-10-29(27,28)12-15/h1-2,5,8,11,15H,3-4,6-7,9-10,12H2,(H,21,26)

InChI Key

LFRVZSJMZOZSTH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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